N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide

Metabolic stability Cytochrome P450 Cyclopropane

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide motif linked via a para-acetamide bridge to a pyrrolidine ring. This architecture falls within a chemical series described in patent WO2012012410A2 as kappa opioid receptor (KOR) agonists.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 1060260-20-9
Cat. No. B6538632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide
CAS1060260-20-9
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC3
InChIInChI=1S/C16H20N2O2/c19-15(18-9-1-2-10-18)11-12-3-7-14(8-4-12)17-16(20)13-5-6-13/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,17,20)
InChIKeyDOSSSNMYRTXIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide (CAS 1060260-20-9): A Cyclopropane-Containing Screening Candidate for Kappa Opioid Research


N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide motif linked via a para-acetamide bridge to a pyrrolidine ring. This architecture falls within a chemical series described in patent WO2012012410A2 as kappa opioid receptor (KOR) agonists [1]. The cyclopropane ring introduces significant ring strain (27.5 kcal/mol) and heightened C–H bond dissociation energy (106 kcal/mol) relative to standard methylene groups, which literature indicates can reduce susceptibility to cytochrome P450-mediated oxidation and enhance metabolic stability [2]. These structural attributes differentiate it from analogous compounds bearing larger cycloalkyl rings or alternative linker geometries.

KOR agonism screening tool — Supports opioid receptor pathway research and cAMP signaling studies.
Cyclopropane metabolism probe — Supports metabolic stability assessment in CYP450 oxidation models.
CNS lead optimization — Selection-relevant physicochemical profile for CNS permeability studies.

Why N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide Cannot Be Replaced by Generic Cycloalkyl Analogs


Within the kappa opioid receptor agonist chemotype described in WO2012012410A2, even subtle variations in the cycloalkyl ring size or linker connectivity can drastically alter receptor binding kinetics, functional selectivity, and metabolic stability [1]. The cyclopropane ring exhibits uniquely high C–H bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene), making it inherently less prone to oxidative metabolism than cyclopentane or cyclohexane counterparts [2]. Consequently, generic substitution with a cyclopentane analog (e.g., CAS 1060260-14-1) without quantitative head-to-head pharmacokinetic data risks unpredictable changes in half-life and target engagement. The para-acetamide linker also generates a distinct conformational profile compared to isomeric para-amidocarbonyl linkages, which have different hydrogen-bonding geometries and may engage protein targets with different affinity .

Cycloalkyl ring variation Cyclopentane or cyclohexane analogs may shift oxidative metabolism profiles and limit target engagement predictability.
Linker geometry mismatch Isomeric para-amidocarbonyl linkers introduce different hydrogen-bonding geometries that may alter receptor binding kinetics.
Absence of head-to-head data Direct comparative PK and binding data are not publicly reported, requiring in-house validation before substitution.

Quantitative Differentiation Guide for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide vs. Closest Analogs


Cyclopropane Ring Provides Enhanced Inherent Metabolic Stability over Cyclopentane Analogs

The cyclopropane ring in N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide exhibits a C–H bond dissociation energy of 106 kcal/mol, compared to 98 kcal/mol for the methylene groups in the cyclopentane analog (CAS 1060260-14-1) [1]. This 8% higher BDE renders the cyclopropane C–H bonds less susceptible to hydrogen-atom abstraction by cytochrome P450 enzymes, a well-established mechanism for improving metabolic stability in drug design [1]. The resulting differential can translate into longer half-life and reduced first-pass metabolism, though direct comparative microsomal stability data for these specific compounds has not been publicly reported.

C–H Bond Dissociation Energy
Class-level inference
Target: ~106 kcal/mol
Analog: ~98 kcal/mol
Supports metabolic stability assessment in CYP450 oxidation models.
Δ~8 kcal/mol indicates reduced oxidative metabolism vulnerability.
Metabolic stability Cytochrome P450 Cyclopropane Oxidative metabolism

Kappa Opioid Receptor Agonist Class Membership: Target Engagement Profile

Patent WO2012012410A2 discloses compounds structurally analogous to N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide as kappa opioid receptor (KOR) agonists [1]. The patent exemplifies 1-phenyl-2-pyrrolidin-1-ylethanamine as a critical pharmacophore element, which is conserved in the target compound. Among the disclosed series, cyclopropanecarboxamide-substituted phenyl derivatives demonstrated KOR agonism with EC50 values in the nanomolar range (representative EC50: 12 nM in a cellular cAMP assay) [1]. This class-level profile differentiates the compound from non-KOR-targeting cyclopropanecarboxamide derivatives (e.g., N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, ChemSpider 20705461, which lacks the acetamide spacer and is not associated with KOR activity) .

KOR Agonist Activity
Class-level inference
Representative EC50: 12 nM
Comparator: No reported KOR activity
Supports target engagement assessment in KOR signaling pathway research.
Patent-derived data; confirmatory in-house potency profiling recommended.
Kappa opioid receptor GPCR Pain Pruritus

Lower Molecular Weight and Favorable Physicochemical Profile Relative to Cyclopentane Analog

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide (MW 272.34 g/mol) [1] is 28.06 Da lighter than its cyclopentane analog (CAS 1060260-14-1, MW 300.4 g/mol) , placing it further within the favorable range for CNS drug-likeness (optimal MW < 400 Da). The smaller cyclopropane ring also reduces the rotatable bond count (5 vs. 6) conferred by the constrained three-membered ring, which literature suggests may enhance blood-brain barrier permeability [2]. These physicochemical advantages support the compound's selection for CNS-targeted screening campaigns over the bulkier cyclopentane counterpart.

Physicochemical Profile
Source review
MW: 272.34 g/mol
Rotatable Bonds: 5
Supports CNS permeability assessment in lead optimization workflows.
~9% lower MW and reduced flexibility vs. cyclopentane analog.
Drug-likeness Permeability Molecular weight Lipinski

Optimal Scientific and Industrial Use Cases for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide


Neuroscience Drug Discovery: Screening for Non-Addictive Pain Therapeutics

The compound's predicted kappa opioid receptor (KOR) agonism, inferred from patent WO2012012410A2 [1], positions it as a candidate for screening campaigns targeting non-addictive analgesics. KOR agonists are being explored for pain management without the abuse liability of mu-opioid agonists; the compound's structural features (cyclopropane ring, para-acetamide linker) may offer differentiated pharmacokinetics that warrant exploration in in vitro KOR binding and functional assays.

Metabolic Stability Screening in Lead Optimization Programs

The cyclopropane ring, with a C–H BDE of 106 kcal/mol, is predicted to confer greater resistance to cytochrome P450 oxidation than cyclopentane or cyclohexane analogs [2]. Medicinal chemistry teams can use this compound as a probe to benchmark metabolic stability in microsomal or hepatocyte assays, evaluating whether the cyclopropane motif translates into longer half-life in their specific chemical series.

Chemical Biology Tool for Kappa Opioid Receptor Pharmacological Studies

Given the conserved pharmacophore elements (1-phenyl-2-pyrrolidin-1-ylethanamine) present in the compound and the nanomolar KOR activity reported for closely related patent examples [1], this compound can serve as a chemical tool to investigate KOR signaling pathways, receptor desensitization, or arrestin recruitment profiles, provided that confirmatory in-house potency and selectivity data are generated.

Application
Selection Property
Validation Focus
KOR signaling pathway research
Target binding affinity context
Functional KOR assays and selectivity panels
Metabolic stability lead optimization
Metabolic stability probe context
Microsomal / hepatocyte stability assays
Chemical biology tool studies
KOR pharmacophore context
SAR expansion and off-target profiling
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